4-Chloro-7,8-dimethylquinazoline
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Overview
Description
4-Chloro-7,8-dimethylquinazoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinazoline family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroanthranilic acid with suitable reagents to form the quinazoline ring. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7,8-dimethylquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anticancer and antimicrobial agents .
Scientific Research Applications
4-Chloro-7,8-dimethylquinazoline has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxyquinazoline: Known for its muscle relaxant properties.
2-Phenylquinazolin-4-amine: Exhibits significant anticancer activity.
4-Methyl-2-phenylquinazoline: Studied for its antimicrobial properties.
Uniqueness: 4-Chloro-7,8-dimethylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-chloro-7,8-dimethylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBAQPQQUYXQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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